9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of purines and purine derivatives. This compound features a triazole ring fused with a purine structure, which is characteristic of various biologically active molecules. Its chemical structure indicates potential applications in pharmaceuticals, particularly in drug development due to its unique properties.
This compound can be sourced from various chemical supply companies and is often studied in academic and industrial laboratories focusing on organic synthesis and medicinal chemistry. Databases such as PubChem and ChEBI provide detailed information regarding its structure and classification.
The compound is classified as follows:
Synthesis of 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. High-performance liquid chromatography (HPLC) can be used to monitor the progress of the synthesis.
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes:
CC(C)N1C(=O)N(C(=O)N=C1C2=C(N=C(N2)C)C(=O)C(C)C)CThe compound may undergo various chemical reactions typical for purine derivatives:
Reactions may be conducted in various solvents such as dimethyl sulfoxide (DMSO) or ethanol under controlled temperature conditions to ensure selectivity and yield.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
Research indicates that similar compounds exhibit effects on cell proliferation and apoptosis through modulation of adenosine receptors or other related pathways.
9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1